molecular formula C18H17N7O2 B14943375 N'-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide

N'-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide

Cat. No.: B14943375
M. Wt: 363.4 g/mol
InChI Key: UBTOVFLHKLESKZ-UHFFFAOYSA-N
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Description

N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide is a complex organic compound that features a triazine ring substituted with acetyloxy, amino, and diphenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . This reaction can be performed without solvents at room temperature or with solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst presence.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups to the triazine ring.

Scientific Research Applications

N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

Uniqueness

N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H17N7O2

Molecular Weight

363.4 g/mol

IUPAC Name

[(Z)-[amino-[4-amino-6-(N-phenylanilino)-1,3,5-triazin-2-yl]methylidene]amino] acetate

InChI

InChI=1S/C18H17N7O2/c1-12(26)27-24-15(19)16-21-17(20)23-18(22-16)25(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,19,24)(H2,20,21,22,23)

InChI Key

UBTOVFLHKLESKZ-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N)\N

Canonical SMILES

CC(=O)ON=C(C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N)N

Origin of Product

United States

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